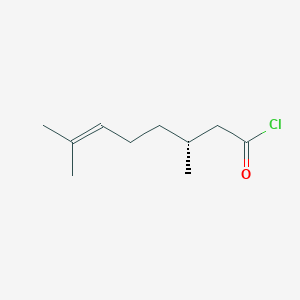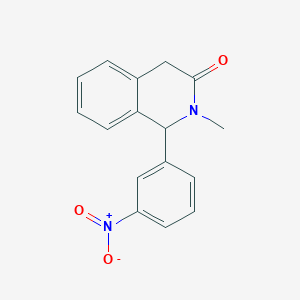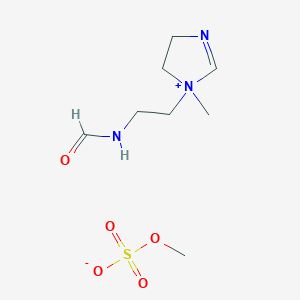
1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate is a chemical compound with a unique structure that includes an imidazolium ion
Vorbereitungsmethoden
The synthesis of 1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate typically involves the reaction of formamide with an appropriate imidazole derivative under controlled conditions. The industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The imidazolium ion can interact with enzymes and other proteins, affecting their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Formamidoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium methyl sulfate include other imidazolium-based compounds These compounds share structural similarities but may differ in their functional groups and specific applications
Eigenschaften
CAS-Nummer |
78448-01-8 |
|---|---|
Molekularformel |
C8H17N3O5S |
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
N-[2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]formamide;methyl sulfate |
InChI |
InChI=1S/C7H13N3O.CH4O4S/c1-10(4-2-8-6-10)5-3-9-7-11;1-5-6(2,3)4/h6-7H,2-5H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
WVYSMDOKSSHLTO-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCN=C1)CCNC=O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
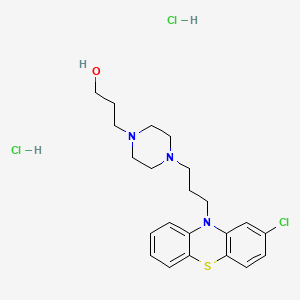
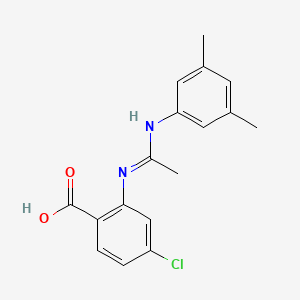
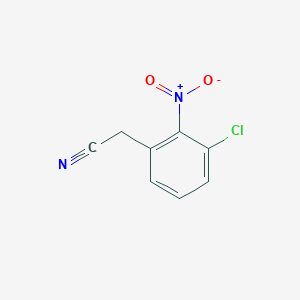
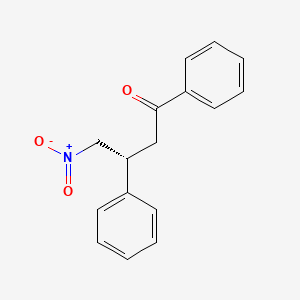
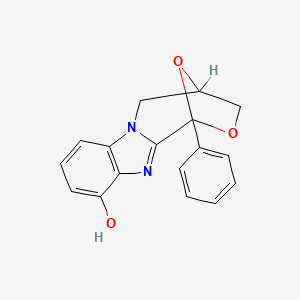
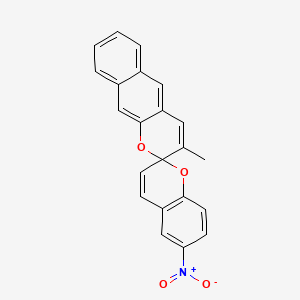
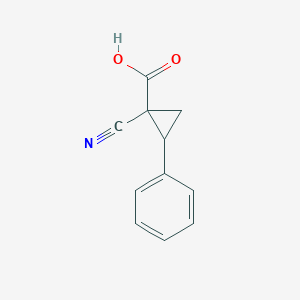
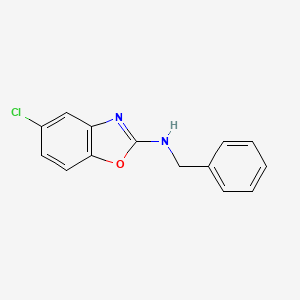
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
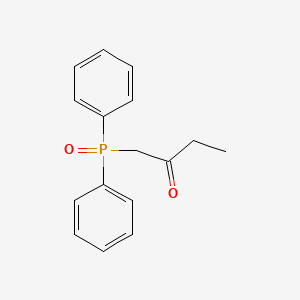
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
